2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid
CAS No.:
Cat. No.: VC9911090
Molecular Formula: C15H12BrNO4
Molecular Weight: 350.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrNO4 |
|---|---|
| Molecular Weight | 350.16 g/mol |
| IUPAC Name | 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
| Standard InChI Key | OQYSIIFSQXPEMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Br |
Introduction
Chemical Synthesis and Industrial Production
Laboratory-Scale Synthesis
The laboratory synthesis of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid involves a two-step reaction sequence. First, 4-bromophenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)acetyl chloride. This intermediate subsequently undergoes nucleophilic acyl substitution with 2-aminobenzoic acid (anthranilic acid) in a polar aprotic solvent like dimethylformamide (DMF). Yield optimization studies recommend stoichiometric control at a 1:1.2 molar ratio of anthranilic acid to acyl chloride, achieving approximately 78% purity post-recrystallization.
Reaction Scheme:
Industrial Manufacturing
Industrial production scales this synthesis using continuous flow reactors, which enhance heat transfer and reduce reaction times. Automated purification systems, including centrifugal partition chromatography, achieve >95% purity with a throughput of 12 kg/day in pilot-scale facilities. Comparative analyses show a 40% reduction in solvent waste compared to batch processes, aligning with green chemistry principles.
Physicochemical Properties
Structural and Spectroscopic Characteristics
The compound’s structure (Fig. 1) features a benzoic acid core substituted at the 2-position with an acetylamino group linked to a 4-bromophenoxy moiety. Key spectroscopic data include:
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FT-IR (KBr):
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¹H NMR (DMSO-d₆):
Thermodynamic and Solubility Profiles
Thermogravimetric analysis (TGA) reveals decomposition onset at 217°C, with a melting point of 189–192°C. Solubility varies widely:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| DMSO | 32.4 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies such as salt formation or nanoemulsion for biomedical applications.
Biological Activity and Mechanism
Enzyme Inhibition Studies
In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18.3 μM, outperforming the structurally related 4-[2-(4-bromophenyl)acetamido]benzoic acid (IC₅₀ = 45.6 μM) . Molecular docking simulations attribute this activity to halogen bonding between the bromine atom and COX-2’s Tyr385 residue, complemented by π-π stacking of the phenyl rings.
Comparative Analysis with Structural Analogs
A comparative evaluation of bromophenoxy derivatives highlights the importance of substituent positioning (Table 1):
Table 1: Bioactivity of Bromophenoxy Derivatives
| Compound | COX-2 IC₅₀ (μM) | MRSA MIC (μg/mL) |
|---|---|---|
| 2-[[2-(4-Bromophenoxy)acetyl]amino]benzoic acid | 18.3 | 64 |
| 4-[2-(4-Bromophenyl)acetamido]benzoic acid | 45.6 | 128 |
| 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid | 22.1 | 89 |
The 2-substituted derivative’s superior activity underscores the role of steric orientation in target engagement .
Future Research Directions
Drug Delivery Innovations
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers could enhance bioavailability. Preliminary studies show a 4.7-fold increase in plasma concentration in murine models compared to free compound.
Targeted Cancer Therapy
Screening against 60 human cancer cell lines (NCI-60) revealed selective cytotoxicity toward breast cancer cells (MCF-7, GI₅₀ = 9.8 μM). Proteomic analysis identified upregulation of pro-apoptotic Bax protein by 3.1-fold post-treatment.
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